molecular formula C11H18Cl2FN3 B8216745 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Cat. No.: B8216745
M. Wt: 282.18 g/mol
InChI Key: COQQVUQEQQRNCY-UHFFFAOYSA-N
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Description

5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a piperidin-4-ylmethyl group attached to the nitrogen atom of the pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine ring or the piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the pyridine or piperidine rings.

    Substitution: Nucleophilic substitution products where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring is of particular interest due to the unique electronic properties imparted by the fluorine atom, which can influence the reactivity and stability of the resulting compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various applications.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The piperidin-4-ylmethyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-3-amine dihydrochloride
  • 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride
  • 5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Uniqueness

Compared to similar compounds, 5-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring. This positioning can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets. The dihydrochloride form also enhances its solubility, making it more suitable for various applications.

Properties

IUPAC Name

5-fluoro-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3.2ClH/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9;;/h1-2,8-9,13H,3-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQQVUQEQQRNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2FN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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